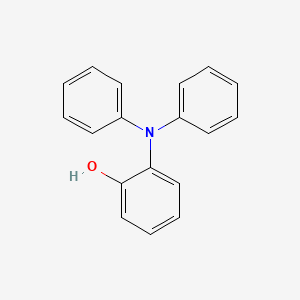
Phenol, 2-(diphenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-(diphenylamino)- can be synthesized through several methods. One common approach involves the Ullmann-type coupling reaction, where aniline derivatives are coupled with halobenzenes in the presence of a copper catalyst . Another method involves the selective ring-opening of benzoxazoles or benzothiazoles with iodoarenes under superparamagnetic nanoparticle catalysis .
Industrial Production Methods
Industrial production of phenol, 2-(diphenylamino)- typically involves large-scale Ullmann-type coupling reactions due to their efficiency and scalability. The reaction conditions often include high temperatures and the use of ligands to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(diphenylamino)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols.
Electrophilic Substitution: The aromatic ring of phenol, 2-(diphenylamino)- is highly reactive towards electrophilic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Quinones are the major products formed from oxidation reactions.
Reduction: Hydroquinones are typically formed from reduction reactions.
Electrophilic Substitution: Depending on the reagent, products can include halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
Phenol, 2-(diphenylamino)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenol, 2-(diphenylamino)- involves its interaction with various molecular targets. As a phenolic compound, it can undergo redox reactions, acting as an antioxidant by scavenging free radicals . Additionally, its diphenylamino group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Phenol, 2-(diphenylamino)- can be compared with other phenolic compounds such as:
4-Hexylresorcinol: A phenolic compound with antiseptic properties, used in mouthwashes and throat lozenges.
Hydroquinone: A phenolic compound known for its use in skin lightening products and as a photographic developer.
The uniqueness of phenol, 2-(diphenylamino)- lies in its combination of the phenolic hydroxyl group and the diphenylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
25069-88-9 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-(N-phenylanilino)phenol |
InChI |
InChI=1S/C18H15NO/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20H |
InChI Key |
JZNQWCRANSQIBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















